3-Bromo-1-methyl-1H-indazol-5-amine CAS number lookup
3-Bromo-1-methyl-1H-indazol-5-amine CAS number lookup
CAS Number: 1000018-06-3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-indazol-3-amine (CAS 1000018-06-3), a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved kinase inhibitors. This document details the physicochemical properties, synthesis protocols, and the role of this compound as a crucial intermediate in the development of targeted therapeutics, particularly inhibitors of oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4). Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in oncology and related fields.
Chemical and Physical Properties
5-Bromo-1-methyl-1H-indazol-3-amine, also known by its synonym 3-Amino-5-bromo-1-methyl-1H-indazole, is a solid organic compound at room temperature. Its primary utility is as a synthetic intermediate in pharmaceutical research.[1][2] While extensive experimental physical data is not widely published, key computed and known properties are summarized below.
| Property | Data | Source(s) |
| CAS Number | 1000018-06-3 | [3][4] |
| Molecular Formula | C₈H₈BrN₃ | [3][4] |
| Molecular Weight | 226.07 g/mol | [3][4] |
| IUPAC Name | 5-bromo-1-methylindazol-3-amine | [3] |
| Physical Form | Solid | [5] |
| Computed XLogP3 | 1.9 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)N | [3] |
| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N | [3][5] |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-1-methyl-1H-indazol-3-amine is typically achieved in a two-step process starting from 5-bromo-2-fluorobenzonitrile. The first step involves the formation of the indazole ring via reaction with hydrazine, followed by a regioselective N-methylation.
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Precursor)
This protocol is adapted from the well-established synthesis of 3-aminoindazoles from 2-fluorobenzonitriles.[7][8]
Reaction Scheme:
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Starting Material: 5-Bromo-2-fluorobenzonitrile
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Reagent: Hydrazine hydrate (99%)
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Product: 5-Bromo-1H-indazol-3-amine
Experimental Protocol:
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To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol, 200 mg) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol, 0.5 mL, 99%).
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Heat the reaction mixture in a sealed tube at 343 K (70 °C) for 4 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
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Purify the resulting solid by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-amine. A typical yield is approximately 90%.[7]
Step 2: N-methylation to Yield 5-Bromo-1-methyl-1H-indazol-3-amine
Direct N-alkylation of indazoles can often result in a mixture of N-1 and N-2 regioisomers.[4] The following protocol is based on a general method for achieving regioselective N-1 alkylation of the indazole ring system using a strong base.[9]
Reaction Scheme:
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Starting Material: 5-Bromo-1H-indazol-3-amine
-
Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
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Product: 5-Bromo-1-methyl-1H-indazol-3-amine
Experimental Protocol:
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To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add 5-Bromo-1H-indazol-3-amine (1.0 eq).
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Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1-0.5 M concentration).
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Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH is highly reactive and flammable.
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Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
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Cool the reaction mixture back to 0 °C and slowly add the methylating agent (e.g., Methyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion by TLC.
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Cool the mixture to 0 °C and quench the excess NaH by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
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Remove THF under reduced pressure. Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography to obtain 5-Bromo-1-methyl-1H-indazol-3-amine.
Role in Drug Development and Biological Context
The indazole core is a cornerstone in the design of protein kinase inhibitors.[10] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] 5-Bromo-1-methyl-1H-indazol-3-amine serves as a key intermediate for the synthesis of advanced kinase inhibitors that target pathways involved in tumor angiogenesis, proliferation, and survival.[1]
Notable kinase families targeted by indazole-based drugs include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors.[10][12]
-
Polo-like Kinases (PLKs): Master regulators of the cell cycle, particularly PLK4, which governs centrosome duplication.[13]
-
BCR-ABL Kinase: The causative agent in chronic myeloid leukemia (CML).[14]
The 3-amino group and the N-1 position of the indazole ring serve as key attachment points for building more complex molecules designed to fit into the ATP-binding pocket of these target kinases.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Kinase Inhibitor Discovery
The development of novel kinase inhibitors from a starting scaffold like 5-Bromo-1-methyl-1H-indazol-3-amine follows a structured workflow. This process begins with chemical synthesis and progresses through multiple stages of biological evaluation to identify potent and selective drug candidates.
Caption: General workflow for the discovery and evaluation of new kinase inhibitors.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a primary mediator of angiogenesis. Its activation by VEGF ligands triggers multiple downstream pathways that promote endothelial cell proliferation, survival, and migration.[15][16] Indazole-based inhibitors can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and halting the entire signaling cascade.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based drug.
PLK4 Signaling Pathway Inhibition
PLK4 is a crucial regulator of centriole duplication during the S phase of the cell cycle. Its overexpression can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[11][12] Inhibiting PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells.
Caption: Inhibition of the PLK4-mediated centriole duplication pathway.
References
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- 2. 5-Bromo-1-methyl-1H-indazol-3-amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
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- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
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